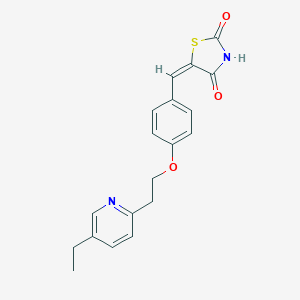

5-(4-(2-(5-Ethylpyridin-2-yl)ethoxy)benzylidene)thiazolidine-2,4-dione

概要

説明

UCL1684は、2つの4-アミノキノリニウム分子が1,3-ジメチルベンゼンリンカーを介して位置1と4で結合することにより形成される環状構造を持つキノリニウムイオンです。 ラットのカルシウム活性化カリウムチャネルの強力なブロッカーです .

準備方法

合成経路と反応条件

UCL1684は、2つの4-アミノキノリニウム分子を1,3-ジメチルベンゼンリンカーで結合することにより合成されます。 反応条件は通常、ジメチルスルホキシド(DMSO)などの溶媒の使用を含み、反応を促進するために加熱と撹拌が必要となる場合があります .

工業的生産方法

UCL1684の工業的生産は、同様の合成経路を大規模で行います。 プロセスは、より高い収率と純度のために最適化されており、再結晶やクロマトグラフィーなどの複数の精製工程を含むことがよくあります .

化学反応の分析

反応の種類

UCL1684は、キノリニウムイオンの存在により、主に置換反応を起こします。 特定の条件下では、酸化反応や還元反応にも関与することができます .

一般的な試薬と条件

置換反応: 一般的な試薬には、ハロゲンや求核剤が含まれます。条件は、DMSOなどの溶媒と、室温から高温までの温度を含みます。

酸化反応: 過酸化水素や過マンガン酸カリウムなどの試薬が使用されます。

主要な生成物

これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 例えば、置換反応は、さまざまな置換キノリニウム誘導体をもたらす可能性があります .

科学研究への応用

UCL1684は、幅広い科学研究への応用があります。

化学: さまざまな化学反応におけるキノリニウムイオンの挙動を研究するためのモデル化合物として使用されます。

生物学: カルシウム活性化カリウムチャネルを含む研究に用いられ、細胞プロセスにおける役割を理解します。

医学: カリウムチャネルを阻害する能力により、不整脈治療薬としての可能性が調査されています。

科学的研究の応用

Antidiabetic Properties

Thiazolidinediones (TZDs), including the compound , are primarily known for their insulin-sensitizing effects, making them valuable in the treatment of type 2 diabetes mellitus. These compounds act by activating peroxisome proliferator-activated receptor gamma (PPAR-γ), which plays a crucial role in glucose and lipid metabolism.

- Mechanism of Action : The activation of PPAR-γ enhances insulin sensitivity in peripheral tissues, leading to improved glucose uptake and reduced plasma glucose levels. This mechanism is critical for managing diabetes and has been well-documented in various studies .

- Clinical Relevance : The thiazolidinedione class has been used clinically to treat type 2 diabetes, with compounds such as pioglitazone being widely prescribed. The compound 5-(4-(2-(5-Ethylpyridin-2-yl)ethoxy)benzylidene)thiazolidine-2,4-dione may exhibit similar properties, warranting further investigation into its efficacy and safety profiles .

Structural Characteristics

The structural integrity of this compound is essential for its biological activity. The compound features a thiazolidine ring that is crucial for its interaction with biological targets.

The synthesis of this compound involves the condensation of 4-[2-(5-Ethylpyridin-2-yl)ethoxy]benzaldehyde with thiazolidinedione under reflux conditions in methanol. This method highlights the importance of careful synthetic design to yield high-purity compounds suitable for biological testing .

Table 2: Synthesis Parameters

| Reagent | Amount |

|---|---|

| 4-[2-(5-Ethylpyridin-2-yl)ethoxy]benzaldehyde | 600 mg (2.32 mmol) |

| Thiazolidinedione | 299 mg (2.55 mmol) |

| Methanol | 7 ml |

| Piperidine (catalytic amount) | 1.85 mmol |

作用機序

UCL1684は、カルシウム活性化カリウムチャネルを阻害することにより、その効果を発揮します。 この阻害は、心筋線維内の活動電位の分極-再分極相、興奮性または不応期、またはインパルス伝導または膜応答性に影響を与えます .

類似化合物の比較

類似化合物

アパミン: カルシウム活性化カリウムチャネルの別のブロッカーですが、ペプチドです。

NS8593: カルシウム活性化カリウムチャネルの低分子阻害剤。

TRAM-34: 中間伝導カルシウム活性化カリウムチャネルを阻害します

独自性

UCL1684は、ペプチドではない性質と、カルシウム活性化カリウムチャネルのブロッカーとしての高い効力により、独自性があります。 特定の構造により、これらのチャネルを高い選択性で効果的に阻害することができます .

類似化合物との比較

Similar Compounds

Apamin: Another blocker of calcium-activated potassium channels but is a peptide.

NS8593: A small molecule inhibitor of calcium-activated potassium channels.

TRAM-34: Blocks intermediate-conductance calcium-activated potassium channels

Uniqueness

UCL1684 is unique due to its non-peptidic nature and high potency as a blocker of calcium-activated potassium channels. It has a specific structure that allows it to effectively inhibit these channels with high selectivity .

生物活性

5-(4-(2-(5-Ethylpyridin-2-yl)ethoxy)benzylidene)thiazolidine-2,4-dione is a thiazolidinedione derivative that has garnered attention for its potential biological activities, particularly in the context of diabetes management and other metabolic disorders. Thiazolidinediones are known to enhance insulin sensitivity and have been used in the treatment of type 2 diabetes. This article explores the compound's structural characteristics, biological activities, synthesis methods, and relevant case studies.

Structural Characteristics

The compound's chemical structure can be summarized as follows:

- IUPAC Name : this compound

- Molecular Formula : C19H20N2O3S

- Key Structural Features :

- Thiazolidine ring

- Ethoxy group attached to a pyridine

- Benzylidene moiety

The thiazolidine ring exhibits dihedral angles with adjacent aromatic systems, contributing to its three-dimensional conformation and potential interaction sites for biological targets .

Antidiabetic Properties

Thiazolidinediones, including this compound, are primarily recognized for their role in diabetes management. They function by activating peroxisome proliferator-activated receptor gamma (PPAR-γ), which regulates glucose and lipid metabolism. The compound has shown promise in:

- Reducing Plasma Glucose Levels : Studies indicate significant reductions in fasting blood glucose levels in diabetic models.

- Lipid Profile Improvement : It has been observed to lower triglyceride and cholesterol levels, contributing to better cardiovascular health in diabetic patients .

Inhibition of Protein Tyrosine Phosphatases

Recent research suggests that derivatives of thiazolidinedione can act as inhibitors of protein tyrosine phosphatase 1B (PTP1B), a key regulator of insulin signaling. The compound demonstrated:

- Binding Affinity : Molecular docking studies revealed strong interactions with PTP1B, suggesting potential as a therapeutic agent for enhancing insulin sensitivity.

- Hydrogen Bonding Interactions : Specific amino acids such as ASP48 and TYR46 were identified as critical for binding stability .

Other Biological Activities

Beyond its antidiabetic effects, the compound exhibits a range of pharmacological activities:

- Antimicrobial Activity : Preliminary studies suggest effectiveness against various bacterial strains.

- Antioxidant Properties : The compound has shown potential in scavenging free radicals, which could mitigate oxidative stress-related diseases .

Synthesis Methods

The synthesis of this compound involves a multi-step process:

-

Starting Materials :

- 4-[2-(5-Ethylpyridin-2-yl)ethoxy]benzaldehyde

- Thiazolidinedione precursor

-

Reaction Conditions :

- The aldehyde and thiazolidinedione are dissolved in methanol with a catalytic amount of piperidine.

- The mixture is refluxed overnight followed by acidification and crystallization.

- Yield and Purity : The final product is purified through recrystallization techniques yielding high purity suitable for biological testing .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

-

In Vivo Studies :

- Animal models treated with the compound exhibited significant improvements in glycemic control compared to controls.

- Histological examinations revealed protective effects on pancreatic beta cells.

-

In Vitro Assays :

- Cell viability assays demonstrated the compound's safety profile at therapeutic concentrations.

- Enzyme inhibition assays confirmed its role as a PTP1B inhibitor with IC50 values indicating potent activity.

- QSAR Modeling :

特性

IUPAC Name |

(5E)-5-[[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]methylidene]-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O3S/c1-2-13-3-6-15(20-12-13)9-10-24-16-7-4-14(5-8-16)11-17-18(22)21-19(23)25-17/h3-8,11-12H,2,9-10H2,1H3,(H,21,22,23)/b17-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNTUJOCADSTMCL-GZTJUZNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)C=C3C(=O)NC(=O)S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)/C=C/3\C(=O)NC(=O)S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144809-28-9 | |

| Record name | 2,4-Thiazolidinedione, 5-[[4-[2-(5-ethyl-2-pyridinyl)ethoxy]phenyl]methylene] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.696 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。